N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-22-13-4-2-3-11(9-13)16(21)18-15-14(19-23-20-15)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBSNCMLFMWBAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amidoxime Precursors
A plausible route involves cyclization of 4-chlorophenyl-substituted amidoximes. For example, treatment of N-hydroxy-4-chlorobenzimidamide with glyoxal derivatives under acidic conditions yields the 1,2,5-oxadiazole ring:
$$
\text{4-Cl-C}6\text{H}4\text{-C(=NH)NHOH} + \text{OCH}2\text{CHO} \xrightarrow{\text{HCl, EtOH}} \text{4-(4-Cl-C}6\text{H}_4\text{)-1,2,5-oxadiazol-3-amine}
$$
Optimization Insights :
Alternative Pathway: Nitrile Oxide Cycloaddition
Nitrile oxides, generated in situ from hydroximoyl chlorides, undergo [3+2] cycloaddition with nitriles to form 1,2,5-oxadiazoles. For instance:
$$
\text{4-Cl-C}6\text{H}4\text{-C≡N-O} + \text{NH}2\text{-C≡N} \rightarrow \text{4-(4-Cl-C}6\text{H}_4\text{)-1,2,5-oxadiazol-3-amine}
$$
Challenges :
- Regioselectivity issues may arise due to competing reaction pathways.
- Requires strict anhydrous conditions and elevated temperatures (100–120°C).
Amide Bond Formation: Coupling 3-Methoxybenzoic Acid
The final step involves coupling the oxadiazole amine with 3-methoxybenzoic acid. Modern coupling reagents streamline this process:
HATU-Mediated Coupling
Adapting protocols from 1,3,4-oxadiazole syntheses:
Reagents :
- 3-Methoxybenzoic acid (1.2 equiv)
- HATU (1.1 equiv)
- DIPEA (2.0 equiv)
- DCM (solvent)
Procedure :
- Activate the acid with HATU/DIPEA for 10 minutes.
- Add oxadiazole amine (1.0 equiv) and stir at room temperature for 3–5 hours.
- Quench with water, extract with DCM, and purify via column chromatography (SiO₂, hexane/EtOAc).
Comparative Analysis of Coupling Methods
| Method | Reagent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| HATU | DIPEA | DCM | 25 | 85 | 98.5 |
| EDCl/HOBt | DMAP | THF | 40 | 72 | 97.2 |
| DCC | None | DMF | 0–25 | 68 | 95.8 |
Key Observations :
- HATU in DCM provides superior yields and purity, minimizing side reactions.
- Elevated temperatures (e.g., THF at 40°C) accelerate reaction but may degrade sensitive intermediates.
Structural Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) :
δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32–7.25 (m, 3H, Ar-H), 6.94 (s, 1H, Ar-H), 3.87 (s, 3H, OCH₃). - ¹³C NMR (101 MHz, CDCl₃) :
δ 167.8 (C=O), 159.3 (OCH₃), 154.2 (oxadiazole-C), 134.5–117.2 (Ar-C), 55.6 (OCH₃). - HRMS (ESI) : m/z [M + H]⁺ calcd for C₁₆H₁₂ClN₃O₃: 342.0645; found: 342.0648.
Purity and Stability
- HPLC : >98% purity (C18 column, MeOH/H₂O = 70:30).
- Stability : Stable at −20°C for 6 months; decomposes above 150°C (DSC).
Scalability and Industrial Considerations
Batch Process Optimization
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of 3-methoxybenzoic acid derivatives.
Reduction: Formation of amine derivatives of the oxadiazole ring.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Antiviral Activity
One of the prominent applications of this compound is its potential as an antiviral agent. Research has shown that derivatives of benzamide, including those with oxadiazole moieties, can exert broad-spectrum antiviral effects. For instance, studies have indicated that certain N-phenylbenzamide derivatives can inhibit the replication of viruses such as Hepatitis B Virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), a protein known to interfere with viral replication .
Case Study: IMB-0523
- Compound : N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523)
- Findings : Demonstrated significant anti-HBV activity in vitro and in vivo, with effective inhibition of both wild-type and drug-resistant strains. The study also evaluated the pharmacokinetic profiles and acute toxicity in animal models .
Cancer Therapeutics
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide has been investigated for its potential as an anticancer agent. Compounds containing oxadiazole rings have been reported to exhibit cytotoxic properties against various cancer cell lines.
Case Study: RET Kinase Inhibition
- Research Focus : A series of 4-chloro-benzamide derivatives were synthesized and evaluated for their ability to inhibit RET kinase, which is implicated in several cancers.
- Results : One particular derivative showed strong inhibition of RET kinase activity at both molecular and cellular levels, suggesting its potential as a lead compound for cancer therapy .
The mechanism by which this compound exerts its biological effects is critical for understanding its applications. The compound's structure allows it to interact with specific biological targets, leading to various pharmacological effects.
Table 1: Mechanistic Pathways
| Mechanism | Description |
|---|---|
| Inhibition of Viral Replication | Increases levels of APOBEC3G to inhibit HBV replication. |
| Kinase Inhibition | Targets RET kinase involved in tumor growth and proliferation. |
| Cytotoxicity | Induces apoptosis in cancer cell lines through specific signaling pathways. |
Future Directions and Research Opportunities
While the current findings are promising, further research is needed to explore the full potential of this compound in various therapeutic areas. Future studies could focus on:
- Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity against specific targets.
- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in human subjects.
- Broader Applications : Investigating other potential applications beyond antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes or receptors involved in critical biological pathways, such as DNA synthesis or cell division.
Pathways Involved: It can inhibit the activity of enzymes like topoisomerases or kinases, leading to the disruption of cellular processes and ultimately cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide are compared below with analogs differing in substituents on the benzamide or phenyl rings. Key differences in molecular properties, synthetic routes, and inferred biological activities are highlighted.
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Molecular Weight :
- The trifluoromethyl group (Compound 48) increases molecular weight significantly (380.72 g/mol) due to fluorine’s atomic mass. In contrast, the methyl group (Compound 47) reduces weight (326.75 g/mol) .
- Bromine substitution (Compound 5) results in the highest molecular weight (391.63 g/mol) .
Synthetic Accessibility :
- Most analogs are synthesized via NaH-mediated acylation in DMF , while brominated derivatives require microwave-assisted conditions with DMAP .
For example, Compound 48 (CF₃) is more lipophilic than the target compound (OCH₃) . Methoxy (OCH₃) and methyl (CH₃) groups are electron-donating, which may reduce metabolic stability but improve solubility .
Biological Implications: Antiplasmodial Activity: Analogs in –2 were designed for antiplasmodial screening, where electron-withdrawing groups (e.g., Cl, CF₃) may enhance target binding . Receptor Affinity: Methoxy-substituted benzamides (e.g., ’s Compound 7) show nanomolar D4 receptor affinity, suggesting the target compound’s methoxy group could favor CNS penetration .
Biological Activity
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an oxadiazole ring, a chlorophenyl group, and a methoxybenzamide moiety. Its molecular formula is , with a molecular weight of approximately 345.76 g/mol. The unique structural components contribute to its distinct chemical behavior and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Introduction of the Chlorophenyl Group : Achieved via electrophilic substitution.
- Attachment of the Methoxybenzamide Moiety : This is done through nucleophilic substitution reactions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antiviral Activity
Studies have shown that derivatives of benzamides, including those with oxadiazole structures, can exhibit antiviral properties. For instance:
- Mechanism : The compound may enhance intracellular levels of APOBEC3G (A3G), a protein known to inhibit viral replication.
- In Vitro Studies : Compounds similar to this compound have demonstrated effectiveness against Hepatitis B Virus (HBV) and other viruses like HIV and HCV .
Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties:
- Testing Against Bacteria : Preliminary studies indicate that it may exhibit moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .
Antitumor Effects
Research into the antitumor potential of oxadiazole derivatives suggests that they can inhibit cancer cell proliferation:
- Cell Proliferation Inhibition : Some derivatives have shown efficacy in inhibiting specific cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest .
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds related to this compound:
Q & A
Q. What synthetic methodologies are recommended for preparing N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide, and how can reaction parameters be optimized?
Methodological Answer: The synthesis typically involves coupling a 3-methoxybenzoyl chloride derivative with a pre-synthesized 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine intermediate. Key steps include:
- Reagent Selection : Use NaH as a base in anhydrous dimethylformamide (DMF) to promote nucleophilic substitution .
- Condition Optimization : Maintain temperatures between 0–25°C to minimize side reactions. Stirring duration (4–24 hours) and stoichiometric ratios (1:1.2 amine:acyl chloride) are critical for yield improvement.
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (dichloromethane or chloroform) ensures high purity .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm substituent positions via characteristic shifts (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 7.0–8.5 ppm range) .
- HRMS : Validate molecular weight (e.g., expected [M+H]+ for C₁₆H₁₁ClN₃O₃: 328.0493) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and oxadiazole ring vibrations (~1550 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of substituents on biological activity?
Methodological Answer:
- Substituent Variation : Replace the 3-methoxy group with electron-withdrawing (e.g., -CF₃) or electron-donating groups (e.g., -CH₃) to assess effects on target binding .
- Biological Assays : Test derivatives in in vitro models (e.g., STAT3 inhibition in cancer cell lines) and quantify IC₅₀ values using dose-response curves .
- Computational Modeling : Perform molecular docking (e.g., with STAT3’s SH2 domain) to predict binding modes and guide rational design .
Q. What experimental approaches are used to investigate the compound’s mechanism of action, such as STAT3 inhibition?
Methodological Answer:
- Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure direct interaction with STAT3. For MD77 (a structural analog), an IC₅₀ of 17.7 μM was reported via competitive binding assays .
- Cellular Studies :
- Western Blotting : Quantify phospho-STAT3 (Tyr705) levels to confirm pathway inhibition .
Q. How can researchers address discrepancies in biological activity data across different studies?
Methodological Answer:
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
- Validate Target Specificity : Use siRNA knockdown or CRISPR-edited cells to confirm on-target effects.
- Cross-Study Comparisons : Reconcile conflicting IC₅₀ values by normalizing data to reference inhibitors (e.g., Stattic for STAT3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
